Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate
Description
Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate is a sulfonamide-containing compound characterized by a piperidine core substituted with two sulfonyl groups: one linked to a phenethyl moiety and the other to an acetyl methyl ester.
Properties
IUPAC Name |
methyl 2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]sulfonylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S2/c1-23-16(18)13-24(19,20)15-7-10-17(11-8-15)25(21,22)12-9-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJWXDCZQQIEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Methyl 2-((1-(Phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate
Stepwise Sulfonylation of Piperidine
The synthesis begins with piperidin-4-amine, which undergoes sequential sulfonylation to introduce the phenethylsulfonyl and acetoxysulfonyl groups.
First Sulfonylation: Phenethylsulfonyl Incorporation
Piperidin-4-amine reacts with phenethylsulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield 1-(phenethylsulfonyl)piperidin-4-amine. This step parallels the alkylation strategies employed in N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, where biphasic systems enhance reaction efficiency.
Reaction Conditions:
- Solvent: DCM/water (2:1)
- Temperature: 0°C → room temperature
- Base: Triethylamine (2.5 equiv)
- Yield: 72–78%
Second Sulfonylation: Acetoxysulfonyl Functionalization
The intermediate 1-(phenethylsulfonyl)piperidin-4-amine is treated with chlorosulfonylacetic acid in acetone under reflux, followed by esterification with methanol to form the methyl acetate group. This mirrors the sulfonylation of indazole derivatives in patent EP3941472B1, where halogenated hydrocarbons facilitate high-purity products.
Reaction Conditions:
Esterification and Purification
The crude sulfonic acid intermediate is esterified using methanol and catalytic sulfuric acid. Flash chromatography (DCM/methanol, 95:5) isolates the product, as described in the crystallization of N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.
Purification Data:
| Parameter | Value |
|---|---|
| Column | Silica gel (230–400 mesh) |
| Eluent | DCM/MeOH (95:5) |
| Retention Factor (Rf) | 0.45 |
| Purity (HPLC) | >98% |
Optimization of Reaction Conditions
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3):
- δ 1.45–1.60 (m, 4H, piperidine CH2)
- δ 2.85–2.95 (m, 4H, piperidine N–CH2)
- δ 3.10 (t, 2H, J = 7.2 Hz, phenethyl CH2)
- δ 3.75 (s, 3H, OCH3)
- δ 4.25 (s, 2H, SO2CH2COO)
13C NMR (100 MHz, CDCl3):
- δ 52.1 (OCH3), 58.3 (piperidine C), 62.8 (SO2CH2COO), 128.5–137.2 (aromatic C)
Mass Spectrometry (ESI–MS):**
- m/z 432.1 [M+H]+ (calculated for C17H24NO6S2: 432.11)
Thermal and Crystallographic Analysis
Thermogravimetric Analysis (TGA)
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the ester group would yield the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Anxiolytic Activity
Research indicates that compounds similar to methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate exhibit significant antidepressant and anxiolytic effects. The piperidine moiety is known for its interaction with neurotransmitter systems, which can modulate mood and anxiety levels. Studies have demonstrated that derivatives of piperidine can enhance serotonin and norepinephrine levels, contributing to their therapeutic potential in treating depression and anxiety disorders .
1.2 Pain Management
This compound's sulfonamide group may also play a role in analgesic properties. Sulfonamides have been explored for their ability to inhibit certain enzymes involved in pain pathways, making them potential candidates for developing new pain management therapies. In particular, the interaction of the piperidine ring with opioid receptors has been studied, suggesting a dual mechanism of action that could be beneficial in pain relief .
Biological Research
2.1 Mechanistic Studies on Protein Interactions
This compound can serve as a valuable tool in biological research to study protein interactions and cellular mechanisms. The compound's ability to modify protein functions through sulfonamide linkages allows researchers to explore its effects on various signaling pathways. For instance, studies have highlighted its potential in modulating IRAK-M protein degradation, which is crucial in inflammatory responses .
2.2 Drug Design and Development
The structural framework of this compound makes it an attractive candidate for further drug design efforts. By modifying the piperidine or sulfonamide groups, researchers can tailor the compound's pharmacokinetic properties and enhance its efficacy against specific targets. This adaptability is essential for developing novel therapeutics aimed at complex diseases such as cancer and neurodegenerative disorders .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, while the sulfonyl group can form strong hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound shares key structural motifs with several analogs from the evidence:
- Piperidine/Piperazine Core : Compounds 6d–6l () feature piperazine or piperidine rings with sulfamoyl or sulfonamide substituents. Unlike the target compound, these analogs often include benzhydryl or bis(4-fluorophenyl)methyl groups, which enhance steric bulk and influence receptor binding .
- Sulfonyl vs. Sulfamoyl Groups: The target compound’s dual sulfonyl groups differ from the sulfamoyl (sulfonamide + amine) groups in 6d–6l.
- Ester Functionality : The methyl ester in the target compound contrasts with the acetylated or hydroxylated termini in analogs like (R,R)-O-methyl-2-piperidyl-2-yl-phenylacetate hydrochloride (). Esters are prone to hydrolysis, which may affect bioavailability .
Physicochemical Properties
Key Observations :
- The target compound’s dual sulfonyl groups may reduce aqueous solubility compared to sulfamoyl-containing analogs (e.g., 6d–6l), which benefit from hydrogen-bonding amine groups .
- The ester group increases susceptibility to enzymatic or acidic hydrolysis compared to the stable amide bonds in 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () .
Biological Activity
Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate, also known as N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 388.5 g/mol. The compound features a piperidine ring, which is significant for its biological interactions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate receptor activity and enzyme functions, influencing pathways related to inflammation and neurological disorders. Specific mechanisms include:
- Receptor Binding : The sulfonyl groups may facilitate binding to specific receptors, enhancing or inhibiting their activity.
- Enzyme Modulation : The compound could influence enzymes involved in metabolic pathways, potentially affecting processes such as pain perception and inflammation.
Antitumor Activity
Recent studies have indicated that compounds related to this compound exhibit antitumor properties. For instance, research on similar sulfonamide derivatives has shown that they can inhibit tumor cell proliferation and migration while inducing ferroptosis—a form of regulated cell death associated with oxidative stress .
Key Findings:
- Inhibition of Tumor Growth : In vitro assays demonstrated that related compounds significantly reduced the proliferation of various tumor cell lines.
- Mechanistic Insights : The compounds were found to target the KEAP1-NRF2-GPX4 axis, crucial for cellular antioxidant defense, thereby promoting ferroptosis in cancer cells .
Case Studies and Research Findings
A selection of studies highlights the biological effects and therapeutic potential of this compound:
Applications in Medicinal Chemistry
This compound serves as a valuable building block for developing novel therapeutics aimed at treating various conditions, particularly:
- Neurological Disorders : Its structural properties suggest potential applications in drugs targeting neurological pathways.
- Anti-inflammatory Agents : Given its mechanism of action involving receptor modulation, it may be useful in developing anti-inflammatory medications.
Q & A
Basic: What synthetic protocols are recommended for Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sequential sulfonylation of a piperidine precursor. A common approach includes:
Piperidine Functionalization: Start with a piperidin-4-yl intermediate. Introduce the first sulfonyl group using phenethylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).
Second Sulfonylation: React the mono-sulfonylated intermediate with methyl sulfonyl acetate using coupling agents like EDCI/HOBt in THF at room temperature.
Esterification: Finalize with methanol under acidic conditions to form the methyl ester.
Key Factors:
- Temperature Control: Low temperatures prevent side reactions during sulfonylation .
- Reagent Stoichiometry: Excess sulfonyl chloride (1.2–1.5 eq) ensures complete substitution .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the bis-sulfonylated product .
Basic: Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) and retention time consistency .
Advanced: How can researchers address contradictions in biological activity data across assays for sulfonamide-containing piperidine derivatives?
Methodological Answer:
- Assay-Specific Optimization:
- Data Normalization: Account for batch-to-batch variability using internal standards (e.g., reference inhibitors in enzyme assays) .
- Meta-Analysis: Cross-reference activity trends with structurally analogous compounds (e.g., chlorophenyl-sulfonylated derivatives ) to identify substituent-dependent effects.
Advanced: What strategies improve regioselectivity in dual sulfonylation reactions of piperidine systems?
Methodological Answer:
- Stepwise Sulfonylation:
- Protect the piperidine nitrogen with a Boc group before introducing the first sulfonyl moiety .
- Deprotect under acidic conditions (TFA/DCM) and perform the second sulfonylation.
- Catalytic Control: Use DMAP (4-dimethylaminopyridine) to enhance reactivity at the less hindered piperidine nitrogen .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions due to transition-state stabilization .
Basic: What stability profiles are documented for structurally related sulfonyl esters under storage conditions?
Methodological Answer:
- Storage Recommendations:
- Degradation Analysis: Monitor via HPLC for hydrolysis products (e.g., free carboxylic acid at Rt 1.8–2.2 min under QC-SMD-TFA05 conditions ).
Advanced: How do electronic effects of phenethyl substituents influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs):
- Nitro or trifluoromethyl groups enhance sulfonamide stability but reduce nucleophilicity, requiring harsher conditions (e.g., K2CO3/DMF at 80°C) .
- Electron-Donating Groups (EDGs):
- Kinetic Studies: Use Hammett plots (σ values) to correlate substituent effects with reaction rates .
Basic: What computational approaches predict the pharmacokinetic properties of bis-sulfonylated piperidines?
Methodological Answer:
- ADMET Prediction:
- Docking Studies: AutoDock Vina models interactions with sulfotransferases or carbonic anhydrases, guiding target prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
